(1-Isopropyl-4-piperidinylidene)acetic acid hydrate (1-Isopropyl-4-piperidinylidene)acetic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1185506-84-6
VCID: VC2917380
InChI: InChI=1S/C10H17NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h7-8H,3-6H2,1-2H3,(H,12,13);1H2
SMILES: CC(C)N1CCC(=CC(=O)O)CC1.O
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

(1-Isopropyl-4-piperidinylidene)acetic acid hydrate

CAS No.: 1185506-84-6

Cat. No.: VC2917380

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(1-Isopropyl-4-piperidinylidene)acetic acid hydrate - 1185506-84-6

Specification

CAS No. 1185506-84-6
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name 2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid;hydrate
Standard InChI InChI=1S/C10H17NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h7-8H,3-6H2,1-2H3,(H,12,13);1H2
Standard InChI Key VTPLBPVHDRHAHP-UHFFFAOYSA-N
SMILES CC(C)N1CCC(=CC(=O)O)CC1.O
Canonical SMILES CC(C)N1CCC(=CC(=O)O)CC1.O

Introduction

Chemical Identification and Structural Features

Nomenclature and Identifiers

The compound is systematically named 2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid hydrate, reflecting its isopropyl-substituted piperidine ring and hydrated acetic acid side chain . Its International Union of Pure and Applied Chemistry (IUPAC) name further specifies the double bond within the piperidine ring (-ylidene) and the hydrate form . Key identifiers include:

  • CAS Registry Number: 1185506-84-6

  • Molecular Formula: C10H19NO3\text{C}_{10}\text{H}_{19}\text{NO}_{3} (hydrated form)

  • Molecular Weight: 201.26 g/mol

  • Synonym: 2-(1-Isopropylpiperidin-4-ylidene)acetic acid hydrate

Structural Characterization

The compound’s structure features a piperidine ring with an isopropyl group at the 1-position and a conjugated acetic acid moiety at the 4-position. The presence of a double bond (ylidene) between the piperidine nitrogen and the acetic acid group introduces planarity, potentially influencing its reactivity and intermolecular interactions . The hydrate form incorporates one water molecule, as evidenced by the molecular formula difference compared to the anhydrous parent compound (185.26 g/mol vs. 201.26 g/mol).

SMILES Notation:
CC(C)N1CCC(=CC(=O)O)CC1.O\text{CC(C)N1CCC(=CC(=O)O)CC1.O} highlights the isopropyl group (CC(C)\text{CC(C)}), piperidine ring (N1CCC...CC1\text{N1CCC...CC1}), and hydrated acetic acid (CC(=O)O.O\text{CC(=O)O.O}) .

InChI Key:
VTPLBPVHDRHAHP-UHFFFAOYSA-N\text{VTPLBPVHDRHAHP-UHFFFAOYSA-N} provides a unique identifier for computational and database searches .

Physicochemical Properties

Molecular and Computed Properties

Key physicochemical parameters derived from experimental and computational analyses include:

PropertyValueSource
Molecular Weight201.26 g/mol
Hydrogen Bond Donors2 (acidic -OH, hydrate water)
Hydrogen Bond Acceptors4 (carbonyl O, ether O, hydrate O)
Rotatable Bonds2 (isopropyl, acetic acid)
Topological Polar Surface Area41.5 Ų

The compound’s polar surface area suggests moderate permeability, potentially limiting bioavailability in biological systems .

Stability and Reactivity

  • Hydrolysis: Cleavage of the hydrate or ester-like linkages.

  • Oxidation: Degradation of the double bond or isopropyl group .
    Hazardous decomposition products under combustion include carbon monoxide and nitrogen oxides .

Toxicological Profile

No acute toxicity, skin irritation, or carcinogenicity data are available . The lack of studies underscores the need for rigorous toxicokinetic evaluations before biomedical applications.

Related Compounds and Derivatives

Structural Analogs

  • (1-Isopropyl-4-piperidinyl)acetic acid hydrate: Lacks the double bond, increasing conformational flexibility.

  • Piperidine-based Pharmaceuticals: Comparative analysis with marketed drugs (e.g., donepezil) highlights shared motifs but distinct functional groups.

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